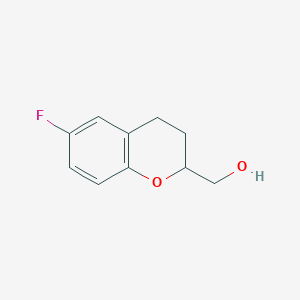

rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

Description

Properties

IUPAC Name |

(6-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h2,4-5,9,12H,1,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIDNNYCHKHYHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472645 | |

| Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99199-62-9 | |

| Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99199-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol: A Potent ATP-Sensitive Potassium Channel Opener

An in-depth technical guide or whitepaper on the core mechanism of action of rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol.

Abstract: This technical guide provides a detailed examination of the mechanism of action for rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol, a potent activator of ATP-sensitive potassium (KATP) channels. We will explore its molecular interactions with the sulfonylurea receptor (SUR) subunit, the subsequent biophysical changes in the Kir6.x pore-forming subunit, and the resulting physiological effects, such as smooth muscle relaxation. This document synthesizes data from electrophysiological, pharmacological, and biochemical studies to offer a comprehensive view for researchers and drug development professionals. Detailed experimental protocols and workflows are provided to facilitate the investigation of this and similar compounds.

Introduction and Compound Overview

rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol is a synthetic, racemic compound belonging to the chroman class of molecules. Structurally, it is an analog of cromakalim, a well-established opener of ATP-sensitive potassium (KATP) channels. These channels are crucial metabolic sensors that link the bioenergetic state of a cell to its electrical excitability. They are heterooctameric complexes formed by four pore-forming inward rectifier potassium channel subunits (Kir6.1 or Kir6.2) and four regulatory sulfonylurea receptor subunits (SUR1, SUR2A, or SUR2B). The specific combination of these subunits dictates the channel's pharmacology and physiological role in various tissues, including pancreatic beta-cells, cardiac and skeletal muscle, and vascular smooth muscle.

The primary therapeutic and research interest in compounds like rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol lies in their ability to induce hyperpolarization of the cell membrane, leading to the closure of voltage-gated calcium channels and a subsequent reduction in intracellular calcium concentration. This cascade of events results in the relaxation of smooth muscle, making it a valuable mechanism for treating conditions like hypertension and asthma.

The Molecular Target: The KATP Channel Complex

The definitive target of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol is the ATP-sensitive potassium channel. The compound does not directly interact with the pore-forming Kir6.x subunit. Instead, its action is mediated through binding to the regulatory SUR subunit.

Causality of Experimental Focus: Understanding the specific subunit interaction is critical. Early research had to differentiate between a direct effect on the ion conduction pore versus an allosteric effect mediated by a regulatory partner. This was achieved through experiments using reconstituted channels with different subunit compositions. For instance, expressing Kir6.2 alone does not confer sensitivity to channel openers, whereas co-expression with a SUR subunit does. This elegantly demonstrates that the SUR subunit is the indispensable molecular target for this class of compounds.

The binding site for chroman-based openers is located within the transmembrane domains (TMDs) of the SUR subunit, distinct from the binding site for sulfonylureas like glibenclamide, which act as channel inhibitors. This separation of binding sites allows for complex allosteric regulation of the channel's activity.

Molecular Mechanism of Action: From Binding to Channel Opening

The action of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol is a sophisticated allosteric modulation process.

-

Binding to SUR: The compound binds to a specific pocket within the SUR2B subunit, which is the variant predominantly found in vascular smooth muscle.

-

Conformational Change: This binding event induces a conformational change in the SUR subunit.

-

Allosteric Modulation: This change is transmitted to the associated Kir6.x subunit. The core mechanism involves overriding the intrinsic inhibitory effect of ATP. KATP channels are typically closed by physiological concentrations of intracellular ATP. The binding of the opener effectively increases the channel's open probability (Po) at any given ATP concentration, mimicking a state of lower cellular energy.

-

Potassium Efflux and Hyperpolarization: The increased open probability allows for an increased efflux of potassium ions (K+) down their electrochemical gradient. This outward movement of positive charge drives the cell's membrane potential towards the Nernst potential for potassium, resulting in hyperpolarization.

Signaling Pathway Diagram

Caption: Mechanism of KATP channel opening by rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol.

Experimental Validation: Protocols and Methodologies

The mechanism described above is validated through a series of well-established electrophysiological and pharmacological assays.

A. Electrophysiology: Patch-Clamp Technique

The gold standard for measuring the activity of ion channels is the patch-clamp technique. The inside-out patch configuration is particularly powerful for studying KATP channels as it allows for direct application of the compound and ATP to the intracellular face of the channel.

Trustworthiness of the Protocol: This protocol is self-validating. A successful experiment will show a low basal channel activity in the presence of inhibitory ATP. Application of the benzopyran compound should cause a marked increase in channel openings. This effect should then be reversible by washing out the compound or by applying a KATP channel blocker like glibenclamide, confirming the specificity of the action.

Detailed Protocol: Inside-Out Patch-Clamp Assay

-

Cell Preparation: Use a cell line stably expressing the KATP channel subunits of interest (e.g., HEK-293 cells co-transfected with Kir6.2 and SUR2B). Culture cells to 60-80% confluency on glass coverslips.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the pipette solution. The pipette solution (extracellular) should contain (in mM): 140 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, adjusted to pH 7.4 with KOH.

-

Seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Patch Excision: Retract the pipette from the cell to excise the patch of membrane, resulting in the "inside-out" configuration where the intracellular face of the membrane is exposed to the bath solution.

-

Perfusion System: Place the pipette tip in the stream of a multi-barrel perfusion system to allow for rapid exchange of solutions.

-

Data Acquisition: Clamp the patch potential at a set voltage (e.g., -60 mV). Record single-channel currents using an appropriate patch-clamp amplifier and data acquisition software.

-

Experimental Procedure:

-

Initially, perfuse the patch with a control bath solution (intracellular) containing (in mM): 140 KCl, 10 HEPES, 1 EGTA, adjusted to pH 7.2 with KOH.

-

Add an inhibitory concentration of ATP (e.g., 0.5 mM Mg-ATP) to the bath solution to suppress basal channel activity.

-

Apply rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol (e.g., 10 µM) in the presence of ATP. Observe for an increase in channel open probability (NPo).

-

Perform a washout with the ATP-containing solution to demonstrate reversibility.

-

Apply a known antagonist like glibenclamide (e.g., 1 µM) to confirm the identity of the channel.

-

Experimental Workflow Diagram

Caption: Standard experimental workflow for an inside-out patch-clamp assay.

B. Functional Assay: Vasorelaxation in Aortic Rings

To connect the molecular action to a physiological response, tissue-based assays are essential. The vasorelaxant properties of the compound can be quantified using an organ bath setup with isolated arterial rings.

Protocol: Isometric Tension Measurement in Rat Aortic Rings

-

Tissue Preparation: Humanely euthanize a rat and dissect the thoracic aorta. Clean the aorta of adherent tissue and cut it into 2-3 mm rings.

-

Mounting: Mount the rings in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 at 37°C. Attach the rings to an isometric force transducer.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

-

Contraction: Pre-contract the rings with a submaximal concentration of an alpha-adrenergic agonist like phenylephrine (e.g., 1 µM).

-

Cumulative Concentration-Response Curve: Once a stable contraction plateau is reached, add rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol in a cumulative manner (e.g., from 1 nM to 100 µM).

-

Data Analysis: Record the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curve and calculate the EC50 value (the concentration required to produce 50% of the maximal relaxation).

Quantitative Data Summary

The following table summarizes typical quantitative data obtained for cromakalim analogs, which would be expected for rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol.

| Parameter | Assay Type | Typical Value | Description | Reference |

| EC50 | Rat Aorta Vasorelaxation | 0.1 - 1.0 µM | The molar concentration that produces 50% of the maximum possible relaxation in pre-contracted aortic rings. | |

| pEC50 | Rat Aorta Vasorelaxation | 6.0 - 7.0 | The negative logarithm of the EC50 value. | |

| K_i | Radioligand Binding Assay | 50 - 200 nM | The inhibition constant, representing the affinity of the compound for the SUR binding site, often determined by competition with a radiolabeled ligand like [3H]-P1075. |

Conclusion

rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol exemplifies a class of highly specific and potent allosteric modulators of ATP-sensitive potassium channels. Its mechanism of action is initiated by binding to the regulatory SUR subunit, which in turn stabilizes the open state of the Kir6.x pore, leading to potassium efflux and membrane hyperpolarization. This cascade effectively uncouples the cell's electrical activity from metabolic inhibition, resulting in profound physiological effects such as smooth muscle relaxation. The experimental protocols detailed herein provide a robust framework for the characterization of this and other KATP channel openers, forming a critical component of preclinical drug discovery and development in cardiovascular and metabolic research.

References

-

Edwards, G., & Weston, A. H. (1993). The pharmacology of ATP-sensitive potassium channels. Annual Review of Pharmacology and Toxicology, 33, 597-637. [Link]

-

Quast, U., & Cook, N. S. (1989). In vitro and in vivo comparison of two K+ channel openers, diazoxide and cromakalim, and their inhibition by glibenclamide. Journal of Pharmacology and Experimental Therapeutics, 250(1), 261-271. [Link]

-

Ashcroft, F. M., & Gribble, F. M. (2000). New windows on the mechanism of action of KATP channel openers. Trends in Pharmacological Sciences, 21(11), 439-445. [Link]

-

Nichols, C. G. (2006). KATP channels as molecular sensors of cellular metabolism. Nature, 440(7083), 470-476. [Link]

-

Quast, U., Stephan, J., & Scholtysik, G. (1993). Binding of the K+ channel opener [3H]P1075 to intact smooth muscle cells. European Journal of Pharmacology, 245(2), 179-185. [Link]

Spectroscopic Characterization of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol: A Technical Guide

The molecular structure consists of a fluorinated benzopyran core with a chiral center at the C2 position, which bears a hydroxymethyl group.[1] This combination of a rigid aromatic system, a heterocyclic ring, and a primary alcohol function gives rise to a distinct and interpretable set of spectroscopic signatures. Understanding these signatures is paramount for confirming the identity, purity, and structure of the molecule during synthesis and quality control processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. For rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol, both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of each atom.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to neighboring protons. The expected spectrum will show distinct signals for the aromatic protons, the diastereotopic protons of the pyran ring, the methoxy group, and the hydroxyl proton.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shift of the labile hydroxyl proton.

-

Instrumentation: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: A range of approximately -2 to 12 ppm is typically sufficient.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹H NMR Data and Interpretation:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Justification |

| H-5 | ~6.85 | d | J(H,F) ≈ 8.5 | Ortho-coupled to the fluorine atom. |

| H-7 | ~6.75 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 4.5 | Ortho-coupled to H-8 and meta-coupled to the fluorine atom. |

| H-8 | ~6.70 | dd | J(H,H) ≈ 8.5, J(H,H) ≈ 3.0 | Ortho-coupled to H-7 and meta-coupled to H-5. |

| H-2 | ~3.90 | m | - | Chiral center proton, coupled to the diastereotopic protons at C3 and the CH₂OH group. |

| H-9a/9b (CH₂OH) | ~3.65-3.80 | m | - | Diastereotopic protons of the hydroxymethyl group, coupled to H-2. |

| H-4a/4b | ~2.80 | m | - | Diastereotopic benzylic protons, showing complex coupling. |

| H-3a/3b | ~1.90-2.10 | m | - | Diastereotopic protons adjacent to the chiral center, showing complex coupling. |

| OH | Variable (e.g., 1.5-2.5) | br s | - | Labile proton; chemical shift is concentration and solvent dependent. |

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The presence of the fluorine atom will induce C-F coupling, which can be a valuable diagnostic tool.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Acquire the spectrum on a high-resolution NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 128-1024 scans are typically required.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: A range of approximately 0 to 200 ppm.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data and Interpretation:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Justification |

| C-6 | ~157 | d | ¹J(C,F) ≈ 240 | Aromatic carbon directly bonded to fluorine, showing a large one-bond coupling constant. |

| C-10 | ~145 | d | ²J(C,F) ≈ 7 | Aromatic carbon ortho to the fluorine, showing a smaller two-bond coupling. |

| C-4a | ~122 | s | - | Quaternary aromatic carbon. |

| C-8 | ~117 | d | ³J(C,F) ≈ 8 | Aromatic carbon meta to the fluorine. |

| C-5 | ~115 | d | ²J(C,F) ≈ 22 | Aromatic carbon ortho to the fluorine. |

| C-7 | ~114 | d | ³J(C,F) ≈ 8 | Aromatic carbon meta to the fluorine. |

| C-2 | ~75 | s | - | Carbon of the chiral center, shifted downfield by the adjacent oxygen. |

| C-9 (CH₂OH) | ~65 | s | - | Carbon of the hydroxymethyl group. |

| C-4 | ~29 | s | - | Benzylic carbon. |

| C-3 | ~24 | s | - | Aliphatic carbon in the pyran ring. |

Visualization of Molecular Structure and NMR Assignment

Caption: Molecular structure of 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol with atom numbering for NMR assignments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum is a plot of the transmittance of infrared radiation versus the wavenumber.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) using a thin film between two salt plates (e.g., NaCl or KBr), or as a solid dispersed in a KBr pellet. Attenuated Total Reflectance (ATR) is a common modern technique that requires minimal sample preparation.[3]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3550-3200 | Strong, Broad | O-H stretch | Alcohol |

| 3100-3000 | Medium | C-H stretch | Aromatic |

| 2950-2850 | Medium | C-H stretch | Aliphatic (CH₂, CH) |

| 1600-1450 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~1250 | Strong | C-O stretch | Aryl Ether |

| ~1050 | Strong | C-O stretch | Primary Alcohol |

| ~1100 | Strong | C-F stretch | Aryl Fluoride |

The most prominent feature in the IR spectrum will be the broad O-H stretching band of the alcohol, confirming its presence.[4][5] The various C-H, C=C, and C-O stretches will confirm the aromatic and aliphatic ether components of the structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern upon ionization.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization Method: Electron Ionization (EI) is a common technique that induces fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to emphasize the molecular ion peak.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation Analysis:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 182, corresponding to the molecular weight of the compound (C₁₀H₁₁FO₂).[6][7]

-

Key Fragmentation Pathways:

-

Loss of the hydroxymethyl group (-CH₂OH): A significant fragment at m/z = 151 (M - 31) is expected due to the cleavage of the C2-C9 bond. This is a common fragmentation for primary alcohols.

-

Loss of water (-H₂O): A fragment at m/z = 164 (M - 18) may be observed, particularly under certain ionization conditions.

-

Retro-Diels-Alder (RDA) type cleavage: While less common in dihydro-benzopyrans compared to chromones, some ring-opening and subsequent fragmentation can occur. A key fragmentation would likely involve the cleavage of the heterocyclic ring, leading to a fragment corresponding to the fluorophenol moiety. For instance, cleavage of the C4-C4a and O1-C2 bonds could lead to a radical cation of 4-fluorophenol at m/z = 128 after rearrangement.

-

Visualization of Predicted Mass Spectral Fragmentation

Caption: Predicted major fragmentation pathways for rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol in mass spectrometry.

Integrated Spectroscopic Analysis Workflow

The conclusive identification of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol relies on the synergistic interpretation of all three spectroscopic techniques.

Caption: Workflow for the spectroscopic analysis and structural confirmation of the target compound.

Conclusion

The structural elucidation of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol is unequivocally achieved through a combined application of NMR, IR, and MS techniques. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon skeletons, with characteristic shifts and couplings confirming the connectivity of the benzopyran ring system and the hydroxymethyl substituent. The IR spectrum serves to rapidly confirm the presence of key functional groups, most notably the alcohol and the aromatic ether. Finally, mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns. Together, these techniques form a self-validating system for the unambiguous identification and quality assessment of this important synthetic intermediate.

References

-

Jas, G., et al. (2011). Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3226. Available at: [Link]

-

University of Colorado Boulder. Infrared Spectroscopy (IR) Handout. Available at: [Link]

-

Apeiron Synthesis. rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol. Available at: [Link]

-

ResearchGate. Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. Available at: [Link]

-

University of Regensburg. NMR Chemical Shifts. Available at: [Link]

-

NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Available at: [Link]

-

University of Wisconsin-Madison. Table of Characteristic IR Absorptions. Available at: [Link]

-

SpectraBase. 2,2-DI-(4-FLUOROPHENYL)-6-METHYL-2H-BENZOPYRAN. Available at: [Link]

-

Mohler, D. L. Mass Spectrometry: Fragmentation. Available at: [Link]

-

National Institute of Standards and Technology (NIST). Mass spectra of fluorocarbons. Available at: [Link]

-

PubChem. 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol. Available at: [Link]

-

Royal Society of Chemistry. L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available at: [Link]

-

PubChem. (2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. Available at: [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]

-

UCLA Chemistry & Biochemistry. IR Absorption Table. Available at: [Link]

Sources

- 1. Buy this compound | 99199-62-9 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman - PMC [pmc.ncbi.nlm.nih.gov]

- 4. www1.udel.edu [www1.udel.edu]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. scbt.com [scbt.com]

- 7. labsolu.ca [labsolu.ca]

rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol solubility and stability

An In-depth Technical Guide to the Solubility and Stability of rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility and stability of this compound (CAS No. 99199-62-9). As a pivotal intermediate in the synthesis of Nebivolol, a third-generation β1-adrenergic receptor antagonist, understanding its physicochemical properties is paramount for optimizing manufacturing processes, ensuring batch consistency, and developing stable formulations.[1] This document synthesizes information from established chemical principles and regulatory guidelines to offer expert insights into its behavior in various solvent systems and under common stress conditions. It details robust, field-proven experimental protocols for quantitatively determining its solubility and for conducting forced degradation studies to elucidate its stability profile. This guide is intended for researchers, process chemists, and formulation scientists engaged in the development and handling of this critical pharmaceutical building block.

Introduction and Physicochemical Overview

This compound is a chroman derivative distinguished by a fluorine atom on the aromatic ring and a primary alcohol functional group.[1] These structural features are fundamental to its chemical behavior and its role in complex organic syntheses. The fluorine atom is known to enhance metabolic stability and biological activity in final drug products, while the hydroxyl group serves as a key reactive handle for subsequent synthetic transformations.[1][2]

A thorough characterization of the solubility and stability of this intermediate is not merely an academic exercise; it is a critical prerequisite for efficient drug development. Solubility dictates the choice of reaction solvents, purification methods (e.g., crystallization), and analytical techniques. Stability determines appropriate storage conditions, informs potential degradation pathways, and is essential for developing stability-indicating analytical methods required by regulatory bodies.[3][4]

Core Physicochemical Properties

The fundamental properties of the compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (6-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol | [5] |

| Synonyms | (6-Fluorochroman-2-yl)methanol | |

| CAS Number | 99199-62-9 | [1][5][6] |

| Molecular Formula | C₁₀H₁₁FO₂ | [1][5][6] |

| Molecular Weight | 182.19 g/mol | [5][6] |

| Appearance | White to off-white solid (predicted) |

Chemical Structure

The structure combines a hydrophilic alcohol moiety with a more lipophilic fluorinated benzopyran core, suggesting amphiphilic characteristics.

Caption: Chemical structure of the target compound.

Solubility Profile: Predictions and Experimental Protocol

Predicted Solubility

The following table summarizes the predicted solubility in common laboratory solvents. This expert assessment is foundational for designing experiments and selecting appropriate solvent systems for synthesis and analysis.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.4) | Sparingly Soluble to Insoluble | The large, nonpolar benzopyran core dominates, limiting interaction with water despite the hydroxyl group. Solubility is expected to be largely pH-independent due to the absence of ionizable groups. |

| Polar Protic | Methanol, Ethanol | Soluble to Freely Soluble | The alcohol solvents can act as both hydrogen bond donors and acceptors, effectively solvating the hydroxyl group of the solute. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Soluble | These solvents can accept hydrogen bonds from the solute's hydroxyl group and have sufficient polarity to dissolve the molecule. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | The overall moderate polarity and large surface area of the molecule allow for favorable dispersion interactions with these solvents. A related compound is noted to be soluble in DCM.[8] |

| Non-polar | Hexanes, Toluene | Slightly Soluble to Insoluble | The polarity of the hydroxyl group is too high to be effectively solvated by non-polar hydrocarbons. |

Experimental Protocol: Solubility Determination via Shake-Flask Method (HPLC-UV)

This protocol describes the gold-standard shake-flask method for determining thermodynamic solubility. The causality behind this choice is its ability to ensure that the solution reaches equilibrium, providing a true measure of solubility rather than a kinetic one.

Objective: To accurately quantify the solubility of the target compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (high purity solid)

-

Selected solvents (e.g., Water, pH 7.4 buffer, Methanol)

-

Scintillation vials with Teflon-lined caps

-

Orbital shaker with temperature control

-

0.22 µm syringe filters (PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a vial (e.g., 10-20 mg). The visual presence of undissolved solid is required to ensure saturation.

-

Accurately add a known volume of the desired solvent (e.g., 2.0 mL).

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.

-

Equilibrate for a minimum of 24 hours. A 48-hour or 72-hour time point can be included to confirm that equilibrium has been reached (i.e., the measured concentration does not change).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particulates.

-

Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the calibration curve range.

-

-

Quantification by HPLC-UV:

-

Prepare a multi-point calibration curve using accurately weighed standards of the compound.

-

Analyze the diluted sample via a validated HPLC method.

-

Calculate the concentration of the diluted sample against the calibration curve.

-

-

Calculation:

-

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)

-

Trustworthiness Check: The protocol is self-validating. Running duplicate or triplicate samples ensures reproducibility. Analyzing samples at multiple time points (e.g., 24h and 48h) validates that equilibrium was achieved.

Caption: Workflow for solubility determination.

Stability Profile and Forced Degradation

Understanding a molecule's intrinsic stability is crucial for defining storage conditions and predicting potential impurities that may arise during manufacturing or long-term storage. Forced degradation (or stress testing) is an essential tool used to accelerate these degradation processes, providing vital information on likely degradation pathways and helping to develop stability-indicating analytical methods.[3][4][9] The presence of the fluorine atom is generally expected to confer enhanced metabolic and chemical stability compared to its non-fluorinated analog.[1][2]

Predicted Degradation Pathways

Based on the functional groups present, the following degradation pathways are most plausible:

-

Oxidation: The primary alcohol is the most likely site of oxidative degradation. It can be oxidized first to the corresponding aldehyde (6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde) and subsequently to the carboxylic acid (6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid). This is a common pathway for primary alcohols and can be induced by atmospheric oxygen (autoxidation, typically slow) or by oxidizing agents.

-

Acid/Base Mediated Reactions: The chroman core, particularly the ether linkage, is generally stable. However, under harsh acidic conditions and elevated temperatures, cleavage of the ether bond could potentially occur. The molecule lacks functional groups that are highly susceptible to hydrolysis under mild basic conditions.

-

Photodegradation: Aromatic systems can absorb UV radiation, which may lead to photolytic degradation. The specific pathway is difficult to predict without experimental data but could involve radical mechanisms or rearrangements.

Caption: Plausible oxidative degradation pathway.

Experimental Protocol: Forced Degradation Study

This protocol outlines a comprehensive forced degradation study based on ICH guidelines. The rationale is to subject the compound to stress conditions that are significantly more aggressive than typical storage conditions to generate potential degradants in a shortened timeframe.[10] The goal is to achieve 5-20% degradation, as excessive degradation can lead to secondary products not relevant to real-time stability.[4]

Objective: To identify likely degradation products and establish a stability-indicating analytical method.

Materials:

-

Target compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Photostability chamber (ICH Q1B compliant)

-

Temperature-controlled oven

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions (Performed in parallel):

-

Acid Hydrolysis:

-

Mix stock solution with 0.1 N HCl.

-

Incubate at 60 °C for a defined period (e.g., 2, 8, 24 hours).[10]

-

At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 N NaOH, and dilute for analysis.

-

-

Base Hydrolysis:

-

Mix stock solution with 0.1 N NaOH.

-

Incubate at 60 °C for a defined period.

-

At each time point, withdraw a sample, neutralize with 0.1 N HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Mix stock solution with 3% H₂O₂.

-

Keep at room temperature for a defined period.

-

Withdraw samples and dilute for analysis.

-

-

Thermal Degradation:

-

Store the solid compound in an oven at an elevated temperature (e.g., 80 °C).

-

Store a solution of the compound at 60 °C.

-

Sample at defined intervals.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

-

Analyze the samples alongside a "dark" control stored under the same conditions but protected from light.

-

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control, using an appropriate HPLC method.

-

The detector (PDA or MS) is critical. A PDA detector helps in assessing peak purity and identifying the emergence of new chromophores. An LC-MS is invaluable for obtaining the mass of degradation products, which is the first step in structure elucidation.

-

Trustworthiness and Causality: This protocol is designed to be stability-indicating. By subjecting the molecule to a range of degradation mechanisms (hydrolysis, oxidation, etc.), it ensures that any degradation products likely to form under real-world conditions will be generated and can be separated from the parent peak by the analytical method. The choice of multiple time points allows for controlled degradation and helps distinguish primary from secondary degradants.[3]

Summary and Recommendations

This compound is a moderately polar compound with predicted high solubility in polar organic solvents and low solubility in aqueous and non-polar media. Its stability is expected to be robust under ambient conditions, a trait enhanced by its fluoro-substitution.

The primary degradation pathway is anticipated to be the oxidation of the primary alcohol group. The compound is likely stable to mild hydrolytic stress but may be susceptible to photolytic degradation and degradation under harsh thermal or oxidative conditions.

Recommendations for Handling and Storage:

-

Storage: Store the solid material in a well-sealed container at controlled room temperature, protected from light.

-

Solution Handling: Solutions should be prepared fresh. For short-term storage, refrigeration and protection from light are advisable. Avoid contact with strong oxidizing agents.

-

Process Development: During process development, care should be taken to avoid reaction conditions involving strong oxidants or prolonged exposure to high heat unless desired for transformation. The use of a stability-indicating HPLC method is essential for monitoring purity throughout the synthesis and purification process.

References

-

6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol - PubChem. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Importance of Fluorine in Benzazole Compounds - PMC. (2020, October 14). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde - PubChem. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

2H-1-Benzopyran-2-methanol, 6-fluoro-3,4-dihydro-alpha-[[(phenylmethyl)amino]methyl] - PubChem. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014, March 1). Pharmaceutical Technology. Retrieved January 12, 2026, from [Link]

-

Enhanced solubility and antibacterial activity of lipophilic fluoro-substituted N-benzoyl-2-aminobenzothiazoles by complexation with β-cyclodextrins - PubMed. (2016, January 30). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

rel-(2R)-6-Fluoro-3,4-dihydro-2-(2R)-2-oxiranyl-2H-1-benzopyran - PubChem. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Retrieved January 12, 2026, from [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 12, 2026, from [Link]

-

Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research. (2022, November 30). Retrieved January 12, 2026, from [Link]

-

Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

- 1. Buy this compound | 99199-62-9 [smolecule.com]

- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biomedres.us [biomedres.us]

- 4. longdom.org [longdom.org]

- 5. 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol | C10H11FO2 | CID 11788645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. nbinno.com [nbinno.com]

- 8. rac-6-Fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic Acid CAS#: 105300-40-1 [m.chemicalbook.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. ijrpp.com [ijrpp.com]

Unveiling the Biological Landscape of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol: A Technical Guide for Drug Discovery Professionals

Introduction: Beyond a Synthetic Intermediate

rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol, a fluorinated derivative of the privileged chroman scaffold, is cataloged primarily as a key intermediate in the stereoselective synthesis of Nebivolol, a third-generation beta-blocker with vasodilatory properties.[1] However, its structural features—a rigid chroman ring system, a chiral center at the 2-position bearing a primary alcohol, and a strategically placed fluorine atom—suggest a broader potential for direct biological activity. The chroman nucleus is a recurring motif in a multitude of bioactive natural products and synthetic compounds, exhibiting a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][4] This guide delves into the known and putative biological targets of rac-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol, providing a technical framework for researchers and drug development professionals to explore its therapeutic potential.

Primary Putative Target: Serotonin 5-HT1A Receptor Antagonism

The most compelling evidence for the direct biological activity of the 6-fluorochroman scaffold lies in its interaction with the serotonin 5-HT1A receptor. Extensive research has been conducted on derivatives of this core structure, revealing potent and selective antagonism at this G-protein coupled receptor, which is a key target for anxiolytics and antidepressants.

Mechanistic Rationale and Structure-Activity Relationship (SAR)

Studies on a series of 6-fluorochroman derivatives have demonstrated high affinity for the 5-HT1A receptor.[5] While rac-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol itself has not been explicitly tested in these studies, the core structure is the foundation for these potent antagonists. The SAR suggests that modifications at the 2-position, where our subject compound possesses a methanol group, are critical for modulating activity. The primary alcohol of rac-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol offers a versatile handle for synthetic elaboration to explore and optimize 5-HT1A receptor binding. It is plausible that the parent molecule exhibits weak to moderate affinity, serving as a valuable starting point for the development of more potent antagonists.

Experimental Workflow: Interrogating 5-HT1A Receptor Antagonism

A logical workflow to ascertain the 5-HT1A activity of rac-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol would involve initial binding affinity determination followed by functional assays to confirm antagonism.

Caption: Workflow for 5-HT1A antagonist characterization.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the affinity of the test compound for the 5-HT1A receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing the human 5-HT1A receptor.

-

[³H]-8-OH-DPAT (radiolabeled agonist).

-

rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare cell membranes from HEK293-h5-HT1A cells.

-

In a 96-well plate, add increasing concentrations of rac-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol.

-

Add a constant concentration of [³H]-8-OH-DPAT to each well.

-

Initiate the binding reaction by adding the cell membrane preparation.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the inhibition constant (Ki) from the IC50 value (concentration of test compound that displaces 50% of the radioligand).

Protocol 2: Forskolin-Stimulated Adenylate Cyclase Assay

This functional assay determines whether the compound acts as an agonist or antagonist by measuring its effect on the production of cyclic AMP (cAMP).

Materials:

-

CHO cells stably expressing the human 5-HT1A receptor.

-

Forskolin (an adenylate cyclase activator).

-

rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol.

-

cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

-

Plate the CHO-h5-HT1A cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with various concentrations of rac-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol.

-

Stimulate the cells with a fixed concentration of forskolin in the presence of the test compound.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

-

An antagonist will inhibit the forskolin-stimulated cAMP production in a dose-dependent manner.

Secondary and Putative Biological Activities

Beyond 5-HT1A receptor modulation, the chemical structure of rac-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol suggests other potential biological activities.

Antioxidant Properties

The chromanol ring is structurally related to Vitamin E (α-tocopherol), a potent natural antioxidant. The phenolic hydroxyl group in many chromanols is a key contributor to their antioxidant activity, acting as a hydrogen atom donor to neutralize free radicals. While the subject compound lacks a free phenolic hydroxyl, the chroman ring system itself can participate in radical scavenging.

Proposed Mechanism: The antioxidant activity of chromanols often involves the donation of a hydrogen atom from the hydroxyl group on the chroman ring to a free radical, thus breaking the chain reaction of oxidation.

Caption: General mechanism of antioxidant action for chromanols.

Experimental Evaluation: The antioxidant potential can be quantitatively assessed using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[6][7]

| Assay | Principle | Wavelength |

| DPPH | Reduction of the stable DPPH radical by an antioxidant, leading to a color change from violet to yellow. | ~517 nm |

| ABTS | Reduction of the pre-formed ABTS radical cation by an antioxidant, causing a decolorization of the solution. | ~734 nm |

Antimicrobial Activity

Fluorinated chroman derivatives have been explored for their antimicrobial properties. For instance, benzimidazole derivatives of 6-fluorochroman have shown activity against Salmonella typhimurium.[8] The fluorine atom can enhance the lipophilicity and metabolic stability of the molecule, potentially improving its ability to penetrate bacterial cell membranes.

Experimental Evaluation: The antimicrobial efficacy can be determined by measuring the Minimum Inhibitory Concentration (MIC) using broth microdilution or agar dilution methods against a panel of pathogenic bacteria and fungi.[2][5]

Other Putative Targets

-

Smoothened (Smo) Receptor: One report suggests the use of rac-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol in the preparation of Smoothened (Smo) inhibitors, which are relevant in anti-cancer drug development.[3] However, direct evidence for this interaction is currently limited in the primary literature.

-

P2Y6 Receptor: Structurally related 2H-chromene derivatives have been identified as antagonists of the P2Y6 receptor, a target for inflammatory diseases.[9][10] This suggests a potential, albeit unexplored, avenue of investigation for the subject compound.

Conclusion and Future Directions

rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol is more than a mere building block in the synthesis of Nebivolol. Its 6-fluorochroman core strongly suggests a potential for direct interaction with biological targets, most notably the 5-HT1A receptor. This technical guide provides a foundational understanding and a practical experimental framework for elucidating the pharmacological profile of this intriguing molecule. Further investigation is warranted to confirm its activity at the 5-HT1A receptor and to explore its potential as an antioxidant, antimicrobial agent, and its putative roles in modulating the Smoothened and P2Y6 receptor pathways. Such studies could unlock new therapeutic applications for this versatile chemical entity.

References

-

Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

- BenchChem. (2025). Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 154. BenchChem.

- Smolecule. (2023, August 15). rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol. Smolecule.

- European Journal of Medicinal Chemistry. (2016). Biological importance of structurally diversified chromenes. European Journal of Medicinal Chemistry.

- BenchChem. (2025). A Comparative Guide to In Vitro Antioxidant Assays: DPPH vs. ABTS for Phenolic Compounds. BenchChem.

- Yasunaga, T., Kimura, T., Naito, Y., Mase, T., Nakayama, K., & Haga, T. (1998). Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. Journal of Medicinal Chemistry, 41(15), 2765–2777.

- European Journal of Medicinal Chemistry. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry.

- Kumar, A., Ahmad, I., Chhikara, S., & Tiwari, R. (2010). Synthesis and anti-bacterial activity of some novel 2-(6-fluorochroman-2-yl)-1-alkyl/acyl/aroyl-1H-benzimidazoles. Bioorganic & Medicinal Chemistry Letters, 20(1), 249–251.

- PubChem. (n.d.). 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol.

- Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.

- Sriramchem. (n.d.). (6-Fluorochroman-2-yl)methanol. Sriramchem.

- ResearchGate. (n.d.). Selected bioactive molecules and the synthetic methods of chromans.

- E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences.

- ResearchGate. (n.d.). Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid.

- Jung, D. W., Kim, H. C., Kim, Y. C., Jacobson, K. A., & Jeong, L. S. (2021). Structure activity relationship of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives as P2Y6 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 41, 128008.

- Ito, K., et al. (2017). Identification of novel selective P2Y6 receptor antagonists by high-throughput screening assay. Life Sciences, 180, 56-63.

- Jung, D. W., et al. (2022). Functionalized Congeners of 2H-Chromene P2Y6 Receptor Antagonists. Molecules, 27(15), 4998.

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buy this compound | 99199-62-9 [smolecule.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anti-bacterial activity of some novel 2-(6-fluorochroman-2-yl)-1-alkyl/acyl/aroyl-1H-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functionalized Congeners of 2H-Chromene P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure activity relationship of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives as P2Y6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol enantiomers and chiral separation

An In-Depth Technical Guide to the Enantioselective Separation of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for the chiral separation of racemic (rac) 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol. With the molecular formula C₁₀H₁₁FO₂ and CAS Number 99199-62-9, this compound is a critical chiral intermediate, notably in the synthesis of the cardiovascular drug Nebivolol.[1][2] As enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, the development of robust and efficient enantioseparation methods is paramount.[3] This document details field-proven strategies using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), focusing on the application of polysaccharide-based chiral stationary phases (CSPs). It is intended for researchers, analytical chemists, and process development scientists in the pharmaceutical industry.

Introduction: The Imperative of Chirality

6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol possesses a single stereocenter at the C2 position of the pyran ring, and therefore exists as a pair of enantiomers. In a pharmaceutical context, these enantiomers are not bio-equivalent. Regulatory bodies worldwide mandate that chiral drugs be treated as two distinct chemical entities unless proven otherwise.[4] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, contribute to side effects, or even have a different, potentially harmful, pharmacological activity.[3]

The synthesis of this molecule often results in a racemic mixture.[2][5] Therefore, a robust, scalable, and reliable analytical and preparative method to separate these enantiomers is not merely an academic exercise but a critical step in drug development and quality control. This guide focuses on direct chromatographic methods, which are the industry standard for their broad applicability and efficiency.[6]

Core Principles of Chromatographic Chiral Separation

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard chromatographic techniques. The foundational principle of chiral chromatography is the creation of a transient, diastereomeric relationship between the analyte enantiomers and a chiral selector.[6] This is most commonly achieved by using a Chiral Stationary Phase (CSP), where the chiral selector is immobilized onto a support matrix (typically silica gel).

The differential interaction between each enantiomer and the CSP leads to different retention times, enabling their separation. The strength of these interactions is governed by forces such as:

-

Hydrogen bonding

-

π-π stacking interactions

-

Dipole-dipole interactions

-

Steric hindrance (inclusion complexing)

The most successful and versatile CSPs for a wide range of compounds, including benzopyran derivatives, are based on polysaccharide derivatives.[4][7][8] Specifically, phenylcarbamate derivatives of cellulose and amylose have demonstrated exceptional chiral recognition capabilities.[9]

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

HPLC is the most established and widely used technique for chiral analysis and purification.[9] Its success hinges on the selection of an appropriate CSP and mobile phase combination.

The Power of Polysaccharide-Based CSPs

Polysaccharide-based CSPs, such as those commercialized under the Chiralpak® (amylose-based) and Chiralcel® (cellulose-based) trade names, are the first choice for screening the separation of new chiral compounds.[10] Their broad applicability stems from the helical groove structure of the polysaccharide polymers, which provides a highly ordered chiral environment for interactions to occur.[4] Immobilized versions of these phases offer enhanced durability and solvent compatibility, allowing for a wider range of mobile phases to be explored.[11]

HPLC Method Development: A Systematic Approach

A successful method development strategy is not a matter of chance but a logical, systematic screening process. The goal is to find conditions that provide baseline resolution (Rs > 1.5) in the shortest possible time.

Experimental Protocol: HPLC Method Development Workflow

-

Column Screening:

-

Select a set of 3-5 polysaccharide-based CSPs with diverse chiral recognition characteristics. A recommended starting set includes columns based on amylose tris(3,5-dimethylphenylcarbamate), cellulose tris(3,5-dimethylphenylcarbamate), and other derivatives.[10]

-

Examples: Chiralpak® IA, IB, IC; Chiralcel® OD-H, OJ-H.

-

-

Mobile Phase Screening (Normal Phase):

-

Normal Phase (NP) mode is often the most successful for polysaccharide CSPs.[12]

-

Prepare primary mobile phases consisting of a nonpolar solvent (n-hexane or heptane) and an alcohol modifier (2-propanol or ethanol).

-

Screen each selected column with a series of mobile phase compositions, for example:

-

90:10 (v/v) Hexane:2-Propanol

-

80:20 (v/v) Hexane:2-Propanol

-

70:30 (v/v) Hexane:2-Propanol

-

-

Causality: The alcohol modifier competes with the analyte for polar interaction sites on the CSP. Increasing the modifier concentration generally decreases retention time but may also affect enantioselectivity (α). The optimal concentration balances analysis time and resolution.

-

-

Peak Shape Optimization:

-

The hydroxyl group in 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol can lead to peak tailing.

-

If poor peak shape is observed, add a small amount of an acidic or basic additive to the mobile phase. For a neutral compound like this, this is often unnecessary but can be explored if issues arise.

-

-

Optimization of the "Hit":

-

Once a promising separation is identified, fine-tune the conditions.

-

Adjust the alcohol modifier percentage in small increments (e.g., ±2%) to maximize the resolution factor (Rs).

-

Evaluate the effect of flow rate and column temperature. Lowering the temperature often improves resolution, while increasing it can shorten run times.[13]

-

-

Alternative Elution Modes:

-

If NP mode fails, explore Polar Organic (e.g., Acetonitrile/Methanol) or Reversed-Phase (e.g., Acetonitrile/Water with buffer) modes, especially if using robust immobilized CSPs.[12]

-

Data Presentation: Typical HPLC Screening Conditions

| Parameter | Condition | Rationale |

| Columns | Chiralpak® IA, Chiralpak® IB, Chiralcel® OD-H (5 µm, 250 x 4.6 mm) | Provides a diverse set of amylose and cellulose-based selectors. |

| Mobile Phase | n-Hexane / 2-Propanol (IPA) mixtures | Standard normal phase conditions for polysaccharide CSPs. |

| Flow Rate | 1.0 mL/min | A typical starting flow rate for analytical columns. |

| Temperature | 25 °C (Ambient) | A controlled starting point; can be adjusted for optimization. |

| Detection | UV at 220 nm or 280 nm | The benzopyran ring provides strong UV absorbance. |

| Injection Vol. | 5 µL | Standard volume to avoid column overload. |

| Sample Conc. | 1.0 mg/mL in mobile phase | Ensures adequate detector response. |

Visualization: HPLC Method Development Workflow

Caption: Systematic workflow for HPLC chiral method development.

Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative

SFC has emerged as a powerful technique for both analytical and preparative chiral separations, often surpassing HPLC in speed and efficiency.[9][14] It uses supercritical carbon dioxide (CO₂) as the primary mobile phase, which has low viscosity and high diffusivity, allowing for much higher flow rates without a significant loss in resolution.[15]

Advantages of SFC for Chiral Separations

-

Speed: Analysis times are typically 3 to 10 times shorter than with HPLC.[16]

-

Green Chemistry: SFC significantly reduces the consumption of organic solvents, replacing the bulk of the mobile phase with environmentally benign CO₂.[17]

-

Efficiency: Faster column equilibration and rapid solvent evaporation make it ideal for preparative scale-up and high-throughput screening.[17][18]

SFC Method Development

The strategy for SFC method development mirrors that of HPLC, with the primary difference being the mobile phase composition. The same polysaccharide CSPs that are effective in HPLC are typically the best performers in SFC.[16]

Experimental Protocol: SFC Method Development Workflow

-

Column Screening:

-

Utilize the same set of polysaccharide-based CSPs as recommended for HPLC. Columns specifically packed for SFC are available and often preferred.

-

-

Co-solvent Screening:

-

The primary mobile phase is supercritical CO₂. A polar organic modifier (co-solvent) is required to elute the analyte. Methanol is the most common and effective co-solvent.

-

Screen each column with a gradient or a series of isocratic co-solvent percentages (e.g., 10%, 20%, 30%, 40% Methanol).

-

Causality: The co-solvent percentage is the primary driver of retention in SFC. Higher percentages decrease retention time.

-

-

Additive Screening:

-

Additives can have a profound impact on peak shape and selectivity in SFC.

-

For neutral analytes, additives may not be necessary, but screening small amounts (e.g., 0.1-0.5%) of diethylamine (DEA) or trifluoroacetic acid (TFA) can sometimes uncover unexpected selectivity.

-

-

Optimization:

-

Once a "hit" is found, optimize the co-solvent percentage, back pressure, and temperature to achieve the best balance of speed and resolution.

-

System Parameter Rationale:

-

Back Pressure: Typically maintained at 100-150 bar to ensure the CO₂ remains in its supercritical state.

-

Temperature: Usually set between 35-40 °C to enhance efficiency.

-

-

Data Presentation: Typical SFC Screening Conditions

| Parameter | Condition | Rationale |

| Columns | Chiralpak® IA-3, Chiralpak® IB-3, Chiralcel® OD-3 (3 µm, 100 x 3.0 mm) | Smaller particle/dimension columns are common in modern SFC for speed. |

| Mobile Phase | CO₂ / Methanol (MeOH) mixtures | Standard SFC mobile phase for chiral separations. |

| Flow Rate | 3.0 mL/min | Higher flow rates are possible due to the low viscosity of scCO₂. |

| Back Pressure | 120 bar | Maintains the supercritical state of the mobile phase. |

| Temperature | 40 °C | Standard operating temperature for SFC. |

| Detection | UV-Vis Diode Array Detector (DAD) | Allows for monitoring at multiple wavelengths. |

| Injection Vol. | 1-2 µL | Smaller volumes are typical for SFC. |

| Sample Conc. | 1.0 mg/mL in Methanol | Sample must be soluble in the co-solvent. |

Visualization: SFC Method Development Logic

Caption: Logical flow for developing a chiral SFC method.

From Analysis to Production: Preparative Chiral Separation

The ultimate goal for drug development is the isolation of gram-to-kilogram quantities of the desired enantiomer. Both HPLC and SFC methods can be scaled up for preparative purposes.[19] SFC is often preferred for preparative work due to the significant reduction in solvent waste and the ease of product recovery—the CO₂ simply evaporates, leaving the product in a concentrated stream of the co-solvent.[17]

The process involves scaling the analytical method to a larger diameter column and optimizing the sample loading to maximize throughput without sacrificing purity. This is a specialized field that balances chromatographic principles with economic and environmental considerations.

Conclusion

The chiral separation of rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol is a critical and achievable task for pharmaceutical development. A systematic screening approach using modern chromatographic techniques is the key to success. Polysaccharide-based chiral stationary phases are the undisputed tools of choice, demonstrating broad applicability and high success rates. While HPLC remains a robust and reliable option, Supercritical Fluid Chromatography offers significant advantages in terms of speed, efficiency, and environmental sustainability, making it an increasingly dominant technology in the field of chiral separations. By following the logical workflows and experimental rationales outlined in this guide, researchers can confidently and efficiently develop validated methods for both the analysis and purification of these important chiral enantiomers.

References

- BenchChem. (n.d.). Chiral HPLC Methods for the Enantioseparation of Chroman-3-amine.

- Smolecule. (2023, August 15). rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol.

- Ghanem, A. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. In Methods in Molecular Biology (Vol. 1985, pp. 93-126). Springer.

- Ghanem, A. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. PubMed.

- Ghanem, A. (2026). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. In Methods in Molecular Biology (Vol. 2994, pp. 99-117). Springer.

- de la Guardia, M., & Armenta, S. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 12-25.

- Patel, D. R., & Patel, M. R. (n.d.). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. International Journal of Pharmaceutical Sciences and Research.

- Ito, H., et al. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. Molecules, 27(3), 999.

- Nie, H., et al. (2022).

- Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.

- Sharma, S. K., & Ahuja, S. (2019). Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes. In Methods in Molecular Biology (Vol. 1985, pp. 127-152). Springer.

- Regalado, E. L., & Welch, C. J. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 100-106.

- ResearchGate. (2025, August 7). A Mild Synthesis of α,α′-[Iminobismethylene]bis [6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol].

- Santa Cruz Biotechnology. (n.d.). This compound.

- ABL Technology. (n.d.). This compound.

- National Institutes of Health. (n.d.). 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol. PubChem.

- IntechOpen. (2025, August 5). Enantioselective Separations Based on High-performance Liquid Chromatography.

- Zhang, Y., et al. (2012). Enantioselective chromatography in drug discovery. Drug Discovery Today, 17(5-6), 216-224.

- Scribd. (n.d.). Chiral Drug Separation.

- Scribd. (n.d.). Derivatives in HPLC Analysis Techniques.

- Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(20), 5345-5362.

- D'Acquarica, I., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 643.

- Islam, M. R., Mahdi, J. G., & Bowen, I. D. (1997). Pharmacological importance of stereochemical resolution of enantiomeric drugs. Drug Safety, 17(3), 149-165.

- Fisher Scientific. (n.d.). This compound, TRC.

- Chemspace. (2025, October 9). Understanding the Chemical Properties of (R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid.

- ResearchGate. (n.d.). Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid.

- Pinto, M., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 1-13.

- de Moraes, M. G., et al. (2022). Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. Molecules, 27(15), 4955.

- Sousa, M. E., & Pinto, M. M. M. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1938.

- Ramana, M. V., et al. (2013). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Bioorganic & Medicinal Chemistry Letters, 23(17), 4946-4950.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes | Springer Nature Experiments [experiments.springernature.com]

- 5. Buy this compound | 99199-62-9 [smolecule.com]

- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 7. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview | Springer Nature Experiments [experiments.springernature.com]

- 8. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enantioselective chromatography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sphinxsai.com [sphinxsai.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. selvita.com [selvita.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Advantage of Fluorination in Benzopyran Derivatives: A Technical Guide to Unlocking Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The benzopyran scaffold, a privileged structure in medicinal chemistry, has yielded a multitude of biologically active compounds.[1][2] The strategic incorporation of fluorine into this heterocyclic system has emerged as a powerful tool to modulate and enhance its pharmacological properties, leading to the development of novel therapeutic candidates with improved potency, selectivity, and pharmacokinetic profiles.[3][4] This in-depth technical guide provides a comprehensive overview of the diverse biological activities of fluorinated benzopyran derivatives, delving into their mechanisms of action, and presenting field-proven experimental protocols for their evaluation. We will explore their applications in oncology, infectious diseases, and beyond, offering insights for researchers and drug development professionals seeking to harness the unique advantages of fluorination in their discovery programs.

The Benzopyran Core and the Fluorine Advantage

The benzopyran ring system, consisting of a benzene ring fused to a pyran ring, is a common motif in a vast array of natural products and synthetic molecules with significant therapeutic value.[2] Its structural versatility allows for extensive chemical modifications to fine-tune its interaction with various biological targets.

The introduction of fluorine, the most electronegative element, into the benzopyran scaffold imparts unique physicochemical properties that can dramatically influence its biological activity.[3][5] This is often referred to as the "fluorine advantage." Key benefits include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[3][6] This can lead to an increased half-life and improved bioavailability of the drug candidate.

-

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.[3][4]

-

Modulation of Acidity and Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing the molecule's ionization state and its interaction with biological targets.[6]

-